12-(2-Phenyl-1,3-thiazole-4-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene
Description
12-(2-Phenyl-1,3-thiazole-4-carbonyl)-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene is a complex heterocyclic compound featuring a rigid tricyclic core fused with a 2-phenylthiazole moiety. The 2-phenylthiazole-4-carbonyl substituent introduces aromaticity and electron-withdrawing characteristics, which may influence reactivity, solubility, and biological activity.
Synthetic routes for such compounds often involve coupling reactions between pre-formed heterocyclic precursors. For instance, 2-phenyl-1,3-thiazole-4-carbonyl chloride (CAS RN 36094-04-9, mp 100°C ) could react with an amine group on the triazatricyclo core under basic conditions, as seen in analogous procedures using LiHMDS in THF . Structural confirmation typically relies on X-ray crystallography, with software like SHELX facilitating refinement of crystallographic data .
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-19(16-10-25-18(22-16)12-4-2-1-3-5-12)23-13-6-7-17(23)14-9-20-11-21-15(14)8-13/h1-5,9-11,13,17H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJASMRNDZSYLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CSC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(2-Phenyl-1,3-thiazole-4-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the triazatricyclo framework. Key reagents often include phenyl isothiocyanate and various amines, which undergo cyclization reactions under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
12-(2-Phenyl-1,3-thiazole-4-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
12-(2-Phenyl-1,3-thiazole-4-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 12-(2-Phenyl-1,3-thiazole-4-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Molecular Weight: The 2-phenylthiazole substituent increases molecular weight (~330 Da) compared to furan (255 Da) or tert-butyl (162 Da) analogs. This may impact pharmacokinetic properties in biological systems .
Electronic and Solubility Profiles :
- The phenylthiazole group is electron-withdrawing, which could enhance stability but reduce solubility in polar solvents. In contrast, furan analogs (C₁₄H₁₃N₃O₂) may exhibit better aqueous solubility due to oxygen’s polarity .
- tert-Butyl substituents improve lipophilicity, making the compound more suitable for membrane penetration in drug design .
Synthetic Accessibility :
- The tert-butyl derivative is synthesized via direct alkylation, while acyl chloride coupling (e.g., 2-phenylthiazole-4-carbonyl chloride ) is required for carbonyl-containing analogs. Reaction conditions (e.g., −78°C for LiHMDS-mediated couplings ) are critical for yield optimization.
Structural Rigidity and Applications :
- The triazatricyclo core’s rigidity is preserved across derivatives, enabling precise spatial arrangement of functional groups. This property is advantageous in catalysis or as a scaffold for bioactive molecules .
- Thiophene derivatives (e.g., C₁₇H₁₉N₃OS) may find use in optoelectronic materials due to extended π-conjugation .
Q & A
Q. Table 1: Crystallographic Parameters
| Parameter | Value () | Value () |
|---|---|---|
| R factor | 0.035 | 0.041 |
| Mean C–C bond (Å) | 0.004 | 0.005 |
| Space group | P1 | P21/c |
How can synthesis be optimized for higher yield?
Advanced
Optimization strategies include:
Q. Table 2: Reaction Condition Comparison
| Condition | Standard () | Optimized () |
|---|---|---|
| Solvent | Ethanol | Dichloromethane |
| Catalyst | Acetic acid | SbCl₅ |
| Yield | 60–70% | 75–85% |
How to resolve discrepancies in spectroscopic vs. crystallographic data?
Advanced
Contradictions between NMR/IR and SCXRD data often arise from dynamic effects (e.g., tautomerism). Solutions include:
- Low-Temperature NMR : Suppresses conformational exchange to match crystallographic observations .
- DFT Calculations : Compare theoretical (B3LYP/6-31G*) and experimental bond angles/energies to identify dominant conformers .
What computational methods predict its reactivity?
Advanced
Density Functional Theory (DFT) models electronic properties:
- Frontier Molecular Orbitals : Predict nucleophilic/electrophilic sites (e.g., HOMO localized on thiazole, LUMO on triazine).
- Molecular Electrostatic Potential (MEP) : Maps charge distribution to explain regioselectivity in reactions .
Example Calculation ():
- HOMO-LUMO Gap : 4.2 eV (indicative of moderate reactivity).
How does phenyl substitution affect bioactivity?
Advanced
Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance bioactivity by:
Q. Table 3: Substituent Effects
| Substituent | logP | IC50 (μM) |
|---|---|---|
| -H | 2.8 | 15.2 |
| -Cl | 3.7 | 8.4 |
| -OCH₃ | 2.5 | 22.1 |
What methodologies assess environmental impact?
Advanced
Long-term environmental studies (e.g., Project INCHEMBIOL) evaluate:
- Persistence : Hydrolysis half-life (t₁/₂) in aqueous media (pH 7, 25°C).
- Bioaccumulation : BCF (Bioconcentration Factor) in model organisms (e.g., Daphnia magna) .
Key Metrics:
- t₁/₂ : 120 days (moderate persistence).
- BCF : 350 L/kg (high bioaccumulation potential).
How do packing interactions influence solid-state structure?
Advanced
SCXRD reveals π-π stacking (3.5–4.0 Å) and C–H···N hydrogen bonds (2.8 Å) that stabilize the crystal lattice. These interactions guide polymorph design for enhanced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
